
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a key role in the inflammatory response. Additionally, it has been found to activate the p53 signaling pathway, which plays a key role in apoptosis.
Biochemical and Physiological Effects:
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway. Furthermore, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid in lab experiments is that it exhibits various biological activities, making it a promising candidate for further investigation. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further investigation into its potential as an anticancer agent is warranted, as it has been found to induce apoptosis in cancer cells. Furthermore, investigation into its potential as a neuroprotective agent is also warranted, as it has been found to protect neurons from oxidative stress-induced damage. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid, which may lead to the development of potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 2-methoxypyridine-3-carboxylic acid with N-BOC-3-pyrrolidinecarboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
1-(2-methoxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-9(3-2-5-13-10)11(15)14-6-4-8(7-14)12(16)17/h2-3,5,8H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFAGRMLCFXPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
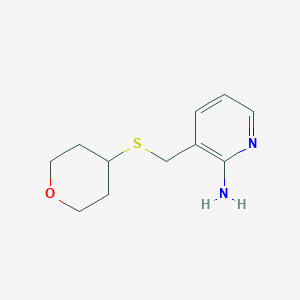
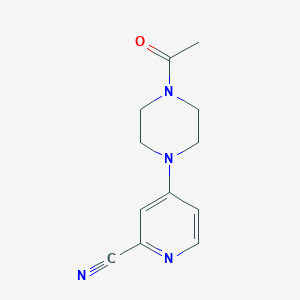
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)

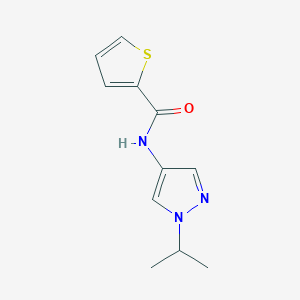
![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
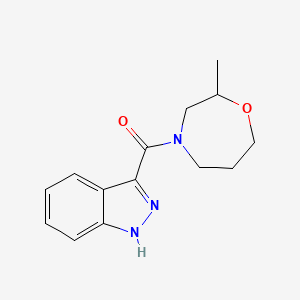
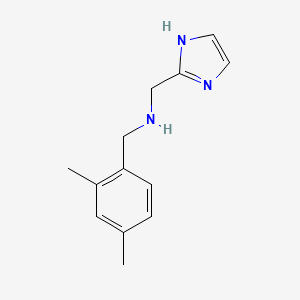
![5-[2-(3-Bromophenyl)pyrrolidin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7568795.png)
![(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)